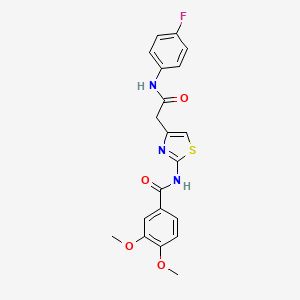
(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a morpholino group, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an imine intermediate.
Sulfonamide Formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions to form the final product.
Reaction Conditions:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Base catalysts such as triethylamine or pyridine are often used.
Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include N-oxide derivatives.
Reduction: Products include secondary amines.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted chlorophenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent.
- Explored for its anti-inflammatory properties.
- Potential applications in cancer research due to its ability to interact with specific biological targets.
Industry:
- Utilized in the development of novel materials with specific chemical properties.
- Potential use in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide involves its interaction with biological macromolecules. The compound can bind to enzymes or receptors, altering their activity. The chlorophenyl and morpholino groups are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
N-(4-chlorophenyl)-2,5-dimethylbenzenesulfonamide: Lacks the morpholino group, resulting in different reactivity and biological activity.
(E)-N-((4-bromophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and biological interactions.
Uniqueness: (E)-N-((4-chlorophenyl)(morpholino)methylene)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the morpholino and chlorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other related compounds.
特性
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-14-3-4-15(2)18(13-14)26(23,24)21-19(22-9-11-25-12-10-22)16-5-7-17(20)8-6-16/h3-8,13H,9-12H2,1-2H3/b21-19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZIDNDXDCUIII-XUTLUUPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B2415526.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415527.png)
![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)


![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B2415536.png)
![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)



![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)

